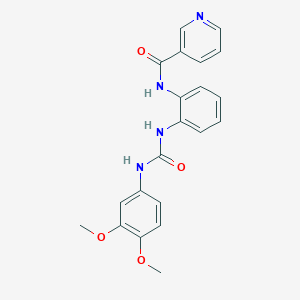

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide

Description

N-(2-(3-(3,4-Dimethoxyphenyl)ureido)phenyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core linked to a substituted phenylurea moiety.

Properties

IUPAC Name |

N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-18-10-9-15(12-19(18)29-2)23-21(27)25-17-8-4-3-7-16(17)24-20(26)14-6-5-11-22-13-14/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVHCZNTGGBCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide typically involves the following steps:

Formation of the Urea Linkage: The initial step involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative to form the corresponding urea compound.

Coupling with Nicotinamide: The urea compound is then coupled with nicotinic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide, also known as a derivative of nicotinamide, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide as an anticancer agent. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM), suggesting its potential as a therapeutic agent against breast cancer .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of metastasis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate pro-inflammatory cytokines, thus reducing inflammation.

Case Study : Research published in Pharmacology Reports demonstrated that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 120 |

| IL-6 | 300 | 150 |

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study : A study in Neuroscience Letters found that treatment with N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide improved cognitive function in mice subjected to amyloid-beta toxicity . The compound was shown to reduce oxidative stress markers and improve synaptic plasticity.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on NAD+-glycohydrolases, which are crucial for cellular metabolism.

Antioxidant Activity

Research indicates that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide exhibits antioxidant properties, potentially mitigating oxidative stress-related damage in cells.

Mechanism of Action

The mechanism of action of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Ureido-Phenyl Derivatives

Compounds with phenylurea scaffolds and varied substituents (e.g., halogens, alkoxy groups) are widely studied. Key examples from literature include:

Key Observations :

- Substituent polarity : The 3,4-dimethoxyphenyl group in the target compound is less electronegative than the dichloro- or trifluoromethoxy groups in analogs . This may reduce binding affinity to hydrophobic targets but improve solubility in polar solvents.

- Synthetic feasibility : High yields (>85%) for analogs with bulky substituents (e.g., trifluoromethoxy) suggest that the dimethoxy variant could be synthesized efficiently using similar protocols .

Physicochemical Properties: Solubility and Stability

Data from structurally unrelated compounds (e.g., nifedipine, a dihydropyridine derivative) provide insights into solubility trends for molecules with aromatic and polar groups:

Analysis :

Pharmacological Potential: Inferences from Ureido-Thiazole Analogs

Compounds with ureido-phenyl-thiazole scaffolds (e.g., 10g and 10h in ) exhibit activity in kinase assays or antimicrobial screens. While the target compound lacks a thiazole ring, its nicotinamide moiety may interact with NAD+-dependent enzymes.

Hypothetical Targets :

- PARP inhibitors: Nicotinamide analogs are known to inhibit poly(ADP-ribose) polymerases (PARPs) via competitive binding at the NAD+ site.

- Anti-inflammatory activity : Ureido groups in related compounds modulate COX-2 or TNF-α pathways.

Biological Activity

N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of . Its structure features a picolinamide group linked to a phenyl ring, which is further substituted with a ureido group and a 3,4-dimethoxyphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate, followed by coupling with picolinic acid or its derivatives under specific conditions using solvents like dichloromethane or dimethylformamide.

Anticancer Properties

Research indicates that N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide exhibits significant anticancer activity. In vitro studies have shown that derivatives of nicotinamide can inhibit growth in various cancer cell lines. For instance, compounds structurally similar to N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide have demonstrated IC50 values as low as 0.21 µM against T47D breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10 | T47D | 0.21 | |

| Compound 8e | MCF-7 | 0.22 | |

| Compound 8n | MCF-7 | 1.88 |

The biological activity of this compound is believed to be mediated through its interaction with nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ biosynthesis pathway. By inhibiting NAMPT, the compound may disrupt cellular metabolism and promote apoptosis in cancer cells .

In studies focusing on similar compounds, it was found that they could induce the expression of protective proteins such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhances cellular defense against oxidative stress .

Case Studies

A notable study investigated the cytoprotective effects of related compounds on normal human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with these compounds reduced DNA strand breaks and mitochondrial damage caused by nitrosative stress, highlighting their potential chemopreventive roles .

Research Findings

Recent investigations into pyridine-ureas have shown promising results in terms of selectivity and potency against various cancer types. For example, in National Cancer Institute (NCI) assays, certain derivatives exhibited mean growth inhibition rates ranging from 43% to 91% across different cancer cell lines, suggesting a broad spectrum of anticancer activity .

Q & A

Q. How to address conflicting solubility data reported in different solvent systems?

- Methodological Answer : Re-evaluate using standardized protocols (e.g., shake-flask method at 25°C). Compare with Hansen solubility parameters (δ, δ, δ) to identify optimal solvents. For polar aprotic solvents (DMSO, DMF), solubility >10 mg/mL is typical; in aqueous buffers (pH 7.4), use co-solvents like PEG-400 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.